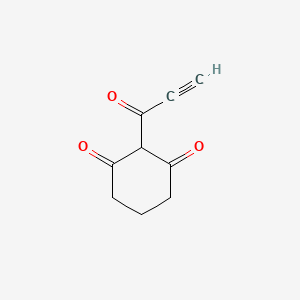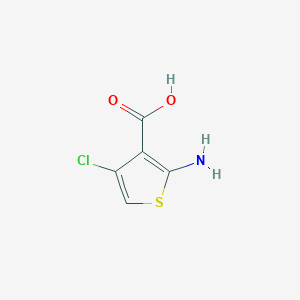
N,N-Dibutylcycloundecanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutylcycloundecanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cycloundecane ring attached to a carboxamide group, with two butyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dibutylamine. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dibutylcycloundecanamine
Substitution: Various substituted amides depending on the substituent used
Wissenschaftliche Forschungsanwendungen
N,N-Dibutylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibutylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutylcyclohexanecarboxamide
- N,N-Dibutylcyclooctanecarboxamide
- N,N-Dibutylcyclododecanecarboxamide
Uniqueness
N,N-Dibutylcycloundecanecarboxamide is unique due to its larger cycloundecane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with smaller or larger rings.
Eigenschaften
CAS-Nummer |
91424-66-7 |
|---|---|
Molekularformel |
C20H39NO |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
N,N-dibutylcycloundecanecarboxamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-17-21(18-6-4-2)20(22)19-15-13-11-9-7-8-10-12-14-16-19/h19H,3-18H2,1-2H3 |
InChI-Schlüssel |
ZYBBDTZJOPRTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1CCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
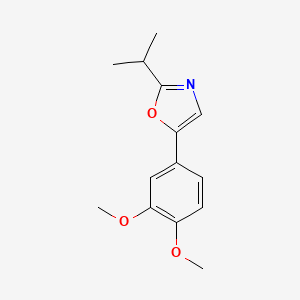
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
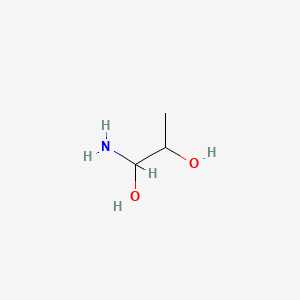

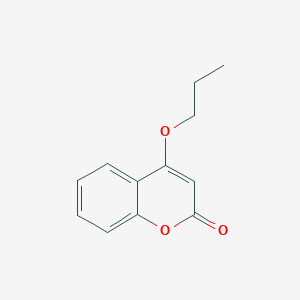
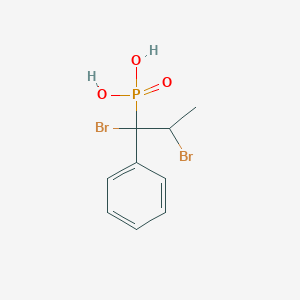
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

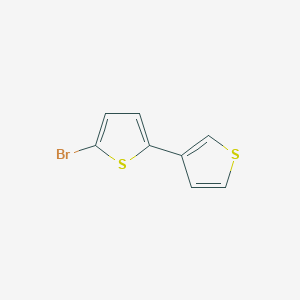
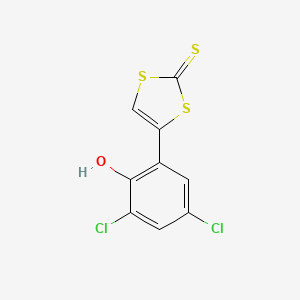
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
